molecular formula C10H12Br2O2 B104289 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene CAS No. 26726-81-8

1,2-Bis(bromomethyl)-4,5-dimethoxybenzene

Cat. No. B104289
CAS RN: 26726-81-8
M. Wt: 324.01 g/mol
InChI Key: ARGOTHVUUGQGPD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including bromination, alkylation, and other functional group transformations. For instance, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene was achieved through diazotization and subsequent bromination . Similarly, 1,2-dimethoxy-4-(bis-diethylaminoethyl-[14C]-amino)-5-bromobenzene was synthesized via direct alkylation . These methods could potentially be adapted for the synthesis of 1,2-bis(bromomethyl)-4,5-dimethoxybenzene.

Molecular Structure Analysis

The molecular structures of compounds with bromomethyl groups and methoxy substituents are often confirmed by spectroscopic methods and X-ray crystallography. For example, the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene were analyzed by X-ray diffraction, revealing different conformations and packing in the crystal structures . These techniques could be used to analyze the molecular structure of 1,2-bis(bromomethyl)-4,5-dimethoxybenzene.

Chemical Reactions Analysis

The reactivity of bromomethyl-substituted benzene derivatives can be explored through various chemical reactions. For instance, the study on the regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene led to the isolation of different bromination products, which could be further functionalized . The chemical behavior of 1,2-bis(bromomethyl)-4,5-dimethoxybenzene could be investigated in a similar manner to understand its reactivity profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromomethyl-substituted benzene derivatives are influenced by their molecular structure. For example, the photoluminescent properties of 1,4-bis-(α-cyano-4-methoxystyryl)benzenes were studied, showing significant bathochromic shifts in their emission spectra . The solvate structures of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene indicated the presence of open channels filled by disordered solvent molecules . These findings suggest that the physical and chemical properties of 1,2-bis(bromomethyl)-4,5-dimethoxybenzene could be similarly intriguing and warrant further investigation.

Scientific Research Applications

Application 1: Bromomethylation of Aromatic Compounds

  • Summary of Application : Bromomethyl-substituted benzene derivatives, such as “1,2-Bis(bromomethyl)-4,5-dimethoxybenzene”, are often superior to the corresponding chloromethyl compounds in organic transformations .
  • Methods of Application : Bromomethylation can be achieved by adding a solution of HBr in acetic acid to a mixture of acetic acid, paraformaldehyde, and an aromatic compound . The reaction temperature can be adjusted to control the number of -CH2Br groups introduced .

Application 2: Synthesis of Isothioureas and Tridentate Carbene Ligands

  • Summary of Application : “1,2-Bis(bromomethyl)-4,5-dimethoxybenzene” is used in the synthesis of isothioureas, which are involved in the inhibition of human nitric oxide synthases. It is also used in the synthesis of tridentate carbene ligands .
  • Results or Outcomes : The outcomes of these syntheses are new compounds that have potential applications in medicinal chemistry and organometallic chemistry .

Application 3: Bromomethylation of Aromatic Compounds

  • Summary of Application : Bromomethyl-substituted benzene derivatives, such as “1,2-Bis(bromomethyl)-4,5-dimethoxybenzene”, are often superior to the corresponding chloromethyl compounds in organic transformations .
  • Methods of Application : Bromomethylation can be achieved by adding a solution of HBr in acetic acid to a mixture of acetic acid, paraformaldehyde, and an aromatic compound . The reaction temperature can be adjusted to control the number of -CH2Br groups introduced .

Application 3: Bromomethylation of Aromatic Compounds

  • Summary of Application : Bromomethyl-substituted benzene derivatives, such as “1,2-Bis(bromomethyl)-4,5-dimethoxybenzene”, are often superior to the corresponding chloromethyl compounds in organic transformations .
  • Methods of Application : Bromomethylation can be achieved by adding a solution of HBr in acetic acid to a mixture of acetic acid, paraformaldehyde, and an aromatic compound . The reaction temperature can be adjusted to control the number of -CH2Br groups introduced .

Safety And Hazards

Specific safety and hazard information for “1,2-Bis(bromomethyl)benzene” is not detailed in the available resources .

Future Directions

The future directions for the research and application of “1,2-Bis(bromomethyl)benzene” are not detailed in the available resources .

properties

IUPAC Name

1,2-bis(bromomethyl)-4,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2O2/c1-13-9-3-7(5-11)8(6-12)4-10(9)14-2/h3-4H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGOTHVUUGQGPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CBr)CBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70423707
Record name 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70423707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(bromomethyl)-4,5-dimethoxybenzene

CAS RN

26726-81-8
Record name 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70423707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
F Zhou - Acta Crystallographica Section E: Structure Reports …, 2009 - scripts.iucr.org
(IUCr) 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC COMMUNICATIONS …
Number of citations: 12 scripts.iucr.org
F Diederich, U Jonas, V Gramlich… - Helvetica chimica …, 1993 - Wiley Online Library
A fullerene derivative 1 of benzo[18]crown‐6 was obtained by Diels‐Alder addition of fullerene[60](C 60 ) to the ortho‐quinodimethane prepared in situ from 4,5‐bis(bromomethyl)benzo[…
Number of citations: 222 onlinelibrary.wiley.com
E Tayama, K Takedachi, H Iwamoto, E Hasegawa - Tetrahedron letters, 2012 - Elsevier
A new protecting group, 1,2-dimethoxy-4,5-dimethylene, for acyclic amino acid derivatives could be introduced by N,N-dialkylation with 1,2-bis(bromomethyl)-4,5-dimethoxybenzene (1) …
Number of citations: 11 www.sciencedirect.com
Y Nakamura, O Kyoji, M Matsumoto, J Nishimura - Tetrahedron, 2000 - Elsevier
The reaction of [60]fullerene with the o-quinodimethane species generated from 1,2-bis(bromomethyl)-4,5-dimethoxybenzene (1) was examined. Among possible regioisomers of …
Number of citations: 45 www.sciencedirect.com
G Lahm, JG Deichmann, AL Rauen… - The Journal of Organic …, 2015 - ACS Publications
A facile one-pot synthesis of protoberberines from readily accessible 1,2,3,4-tetrahydroisoquinoline-1-carbonitriles and 1,2-bis(bromomethyl)arenes is described. The reaction cascade …
Number of citations: 30 pubs.acs.org
P Hudhomme - Comptes Rendus Chimie, 2006 - Elsevier
Diels–Alder reaction of endocyclic, acyclic 1,3-dienes or (hetero) o-quinodimethanes with the dienophilic fullerene C 60 is presented as an efficient tool for linking electroactive units …
Number of citations: 49 www.sciencedirect.com
A Herrmann, F Diederich, C Thilgen… - Helvetica chimica …, 1994 - Wiley Online Library
HPLC Separation of higher fullerenes was compared on two different stationary phases, and the preparative isolation of pure C 76 is described. Higher‐fullerene derivatives 1 and 2 …
Number of citations: 140 onlinelibrary.wiley.com
X Meng, Q Xu, W Zhang, Z Tan, Y Li… - … Applied Materials & …, 2012 - ACS Publications
A series of alkoxy-substituted dihydronaphthyl-based [60]fullerene bisadduct derivatives (Cn-NCBA, n = 1–6), with the alkoxy chain length from 1 to 6 carbon atoms, were synthesized …
Number of citations: 31 pubs.acs.org
J Wang, J Xiang, M Wang, J Guan, A Wu - Tetrahedron, 2014 - Elsevier
An efficient and practical method for the synthesis of cyano, sulfonyl and phosphoryl substituted naphthalene derivatives via the rearrangement aromatization of benzo[c]oxepine has …
Number of citations: 13 www.sciencedirect.com
Y Nakamura, SI Kato - The Chemical Record, 2011 - Wiley Online Library
We have investigated the exohedral functionalization of [60]fullerene, especially bisaddition; we have revealed the regioselectivity of bisaddition and the properties of obtained …
Number of citations: 15 onlinelibrary.wiley.com

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